molecular formula C13H12N2O2 B14308604 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile CAS No. 114364-71-5

1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile

Cat. No.: B14308604
CAS No.: 114364-71-5
M. Wt: 228.25 g/mol
InChI Key: BYPYMAVZCVNVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound with a complex structure that includes a quinoline ring, a methoxyacetyl group, and a carbonitrile group

Preparation Methods

The synthesis of 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyacetyl Group: This step involves the acylation of the quinoline ring using methoxyacetyl chloride in the presence of a base such as pyridine.

    Addition of the Carbonitrile Group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

    Substitution: The methoxyacetyl group can be substituted with other acyl groups using acylation reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acylating agents (e.g., acyl chlorides).

Scientific Research Applications

1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound’s effects are mediated through its ability to interfere with key biological processes.

Comparison with Similar Compounds

1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:

    Quinoline-2-carbonitrile: Lacks the methoxyacetyl group, resulting in different chemical reactivity and biological activity.

    1-(Acetyl)-1,2-dihydroquinoline-2-carbonitrile: Similar structure but with an acetyl group instead of a methoxyacetyl group, leading to variations in its pharmacological properties.

    1-(Methoxyacetyl)-quinoline: Lacks the dihydro component, which affects its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114364-71-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-(2-methoxyacetyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C13H12N2O2/c1-17-9-13(16)15-11(8-14)7-6-10-4-2-3-5-12(10)15/h2-7,11H,9H2,1H3

InChI Key

BYPYMAVZCVNVNN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1C(C=CC2=CC=CC=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.